

eCF506-d5: A Comparative Analysis of Its Cross-Reactivity Profile

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Compound of Interest

Compound Name: eCF506-d5

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For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the selectivity of the novel SRC inhibitor **eCF506-d5** compared to other kinase inhibitors.

This guide provides a comprehensive comparison of the cross-reactivity profile of **eCF506-d5** (also known as NXP900), a potent and selective SRC family kinase inhibitor, with other commercially available kinase inhibitors, including dasatinib, bosutinib, and saracatinib. The information presented is intended to assist researchers in making informed decisions for their preclinical and clinical studies.

Executive Summary

eCF506-d5 is a highly selective inhibitor of SRC family kinases (SFKs) with a unique mechanism of action. Unlike many other SRC inhibitors that target the active conformation of the kinase, **eCF506-d5** locks SRC in its native, inactive conformation, thereby inhibiting both its enzymatic and scaffolding functions.^{[1][2]} This novel mechanism contributes to its remarkable selectivity and potentially improved therapeutic window. Kinome-wide screening has demonstrated that **eCF506-d5** has a significantly narrower off-target profile compared to multi-kinase inhibitors such as dasatinib and bosutinib.

Comparative Cross-Reactivity Data

The selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety profile. Off-target effects can lead to unforeseen toxicities and can complicate the interpretation of

experimental results.[3] The following tables summarize the available quantitative data on the cross-reactivity of **eCF506-d5** and its key competitors.

Table 1: Kinome-Wide Selectivity of **eCF506-d5** vs. Competitors

Inhibitor	Concentration	Number of Kinases Screened	Number of Kinases with >50% Inhibition	Reference
eCF506-d5	1 μ M	340	25	[1]
Dasatinib	0.5 μ M	Not specified	51	[4]
Bosutinib	0.5 μ M	Not specified	85	[4]
Saracatinib	Not available	Not available	Not available	

Note: The data for dasatinib and bosutinib were generated at a lower concentration than for **eCF506-d5**, which further emphasizes the superior selectivity of **eCF506-d5**.

Table 2: IC50 Values Against Key Kinases (nM)

Kinase	eCF506-d5	Dasatinib	Bosutinib	Saracatinib
SRC	<0.5[5]	0.8	1.2	2.7[6]
YES1	2.1[7]	0.6	Not available	4
FYN	Not available	0.6	Not available	10[8]
LYN	Not available	0.7	Not available	5[8]
LCK	Not available	1.1	Not available	4[8]
ABL	>475 (>950-fold selective for SRC)[7]	0.5	1.0	30

Note: IC50 values can vary depending on the assay conditions. The data presented here are compiled from various sources for comparative purposes.

Signaling Pathway Context

To understand the significance of SRC inhibition and the importance of selectivity, it is crucial to consider the broader signaling context. SRC is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.

Caption: Simplified SRC signaling pathway illustrating its central role in oncogenic signaling.

Experimental Protocols

The cross-reactivity data for **eCF506-d5** was generated by Reaction Biology Corp. using a radiometric kinase assay.^[9] The following is a generalized protocol for such an assay.

Radiometric Kinase Assay ([³³P]-ATP Filter Binding Assay)

This method quantifies the activity of a specific kinase by measuring the incorporation of a radiolabeled phosphate from [γ -³³P]ATP into a substrate (peptide or protein).

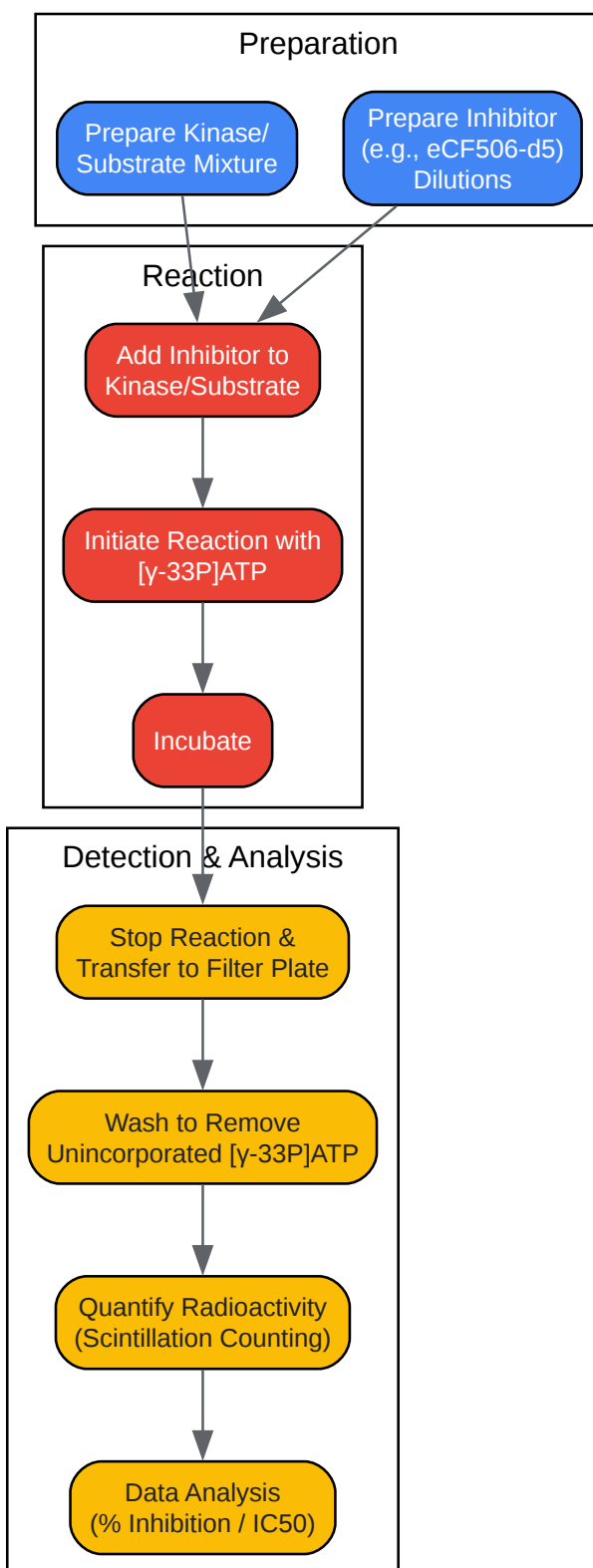
Materials:

- Kinase of interest
- Specific substrate for the kinase
- [γ -³³P]ATP
- Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35)
- Test compound (e.g., **eCF506-d5**) dissolved in DMSO
- Phosphocellulose filter plates

- Wash buffer (e.g., phosphoric acid)
- Scintillation counter

Procedure:

- **Reaction Setup:** A reaction mixture containing the kinase, its substrate, and the kinase reaction buffer is prepared.
- **Compound Addition:** The test compound (inhibitor) at various concentrations is added to the reaction mixture. A DMSO control (vehicle) is also included.
- **Initiation:** The kinase reaction is initiated by the addition of $[\gamma\text{-}^{32}\text{P}]\text{ATP}$.
- **Incubation:** The reaction is allowed to proceed for a defined period at a specific temperature (e.g., room temperature).
- **Termination and Capture:** The reaction is stopped, and the reaction mixture is transferred to a phosphocellulose filter plate. The substrate, now potentially radiolabeled, binds to the filter.
- **Washing:** The filter plate is washed multiple times to remove unincorporated $[\gamma\text{-}^{32}\text{P}]\text{ATP}$.
- **Detection:** The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
- **Data Analysis:** The percentage of remaining kinase activity in the presence of the inhibitor is calculated relative to the DMSO control. This data is then used to determine IC_{50} values or the percentage of inhibition at a fixed concentration.



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Caption: General workflow of a radiometric kinase inhibition assay.

Conclusion

The available data strongly indicate that **eCF506-d5** possesses a superior cross-reactivity profile compared to other SRC and multi-kinase inhibitors like dasatinib and bosutinib. Its high selectivity for SRC family kinases, coupled with its unique mechanism of action, makes it a valuable tool for researchers investigating SRC signaling and a promising candidate for therapeutic development. The focused target engagement of **eCF506-d5** is expected to translate into a more predictable pharmacological profile with a lower potential for off-target-mediated side effects. Researchers utilizing **eCF506-d5** in their studies can have greater confidence that the observed biological effects are a direct consequence of SRC pathway inhibition.

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